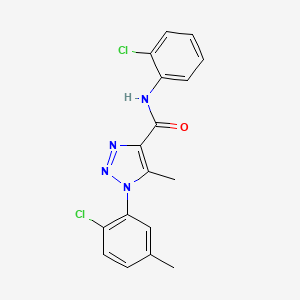

![molecular formula C15H14Cl2N2O2S2 B2726409 2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476643-06-8](/img/structure/B2726409.png)

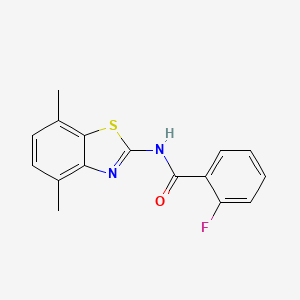

2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

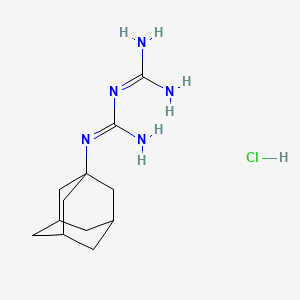

This compound is a complex organic molecule that contains two functional groups: carboxamide and thiophene. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The presence of dichloro groups on the thiophene ring and a carboxamide group attached to it suggests that this compound might have interesting chemical properties and potential applications in various fields.

科学的研究の応用

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a crucial area of research for the development of new pharmaceuticals and materials. Thiophene derivatives, such as 2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, are valuable intermediates in the synthesis of complex heterocyclic structures. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized by coupling with ethyl cyanoacetate or ethyl acetoacetate, leading to the creation of various derivatives with potential biological activities (Mohareb et al., 2004).

Cell Adhesion Inhibition

In the study of inflammation and cancer metastasis, the inhibition of cell adhesion molecules plays a significant role. Compounds derived from thiophene carboxamides have been shown to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This finding highlights the potential of these compounds in the development of anti-inflammatory agents (Boschelli et al., 1995).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of thiophene derivatives make them candidates for the development of new treatments for infections. For example, substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown high activity against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial and antifungal agents (Amr et al., 2010).

Luminescence Sensing and Environmental Applications

Thiophene-based compounds have also been utilized in the development of luminescent sensory materials for detecting environmental contaminants. Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylic acids have demonstrated efficiency in sensing and selectively removing pollutants such as Hg(II), Cu(II), Cr(VI), and pesticides from the environment, showcasing their utility in environmental monitoring and remediation (Zhao et al., 2017).

特性

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2S2/c1-6-2-3-7-9(4-6)22-15(11(7)13(18)20)19-14(21)8-5-10(16)23-12(8)17/h5-6H,2-4H2,1H3,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBFTLCWJNIYAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

![2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2726346.png)